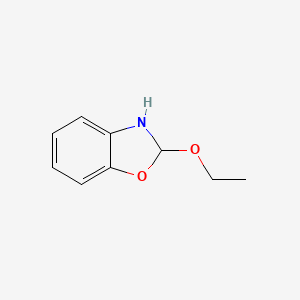
2-Ethoxy-2,3-dihydro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2,3-dihydro-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethoxy group attached to the second carbon of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2,3-dihydro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium ethoxide, potassium tert-butoxide
Major Products:
Oxidation: 2-Ethoxybenzoxazole-3-one
Reduction: 2-Ethoxy-2,3-dihydrobenzoxazole
Substitution: Various substituted benzoxazole derivatives
Scientific Research Applications
2-Ethoxy-2,3-dihydro-1,3-benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Methoxy-2,3-dihydro-1,3-benzoxazole
- 2-Propoxy-2,3-dihydro-1,3-benzoxazole
- 2-Butoxy-2,3-dihydro-1,3-benzoxazole
Comparison: 2-Ethoxy-2,3-dihydro-1,3-benzoxazole is unique due to its ethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and better solubility in organic solvents .
Properties
CAS No. |
503564-44-1 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-ethoxy-2,3-dihydro-1,3-benzoxazole |
InChI |
InChI=1S/C9H11NO2/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6,9-10H,2H2,1H3 |
InChI Key |
YJACKRBKHHUABV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


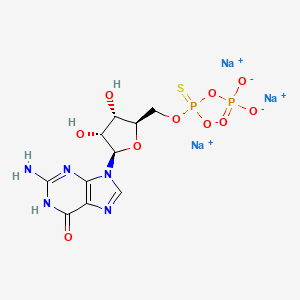
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
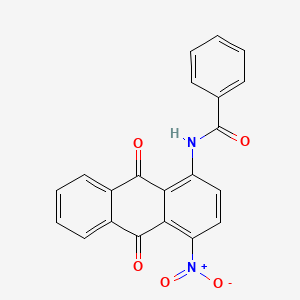
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
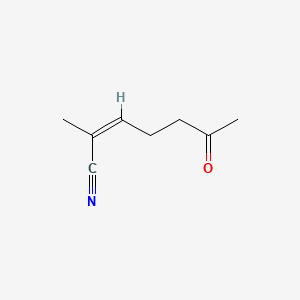
![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
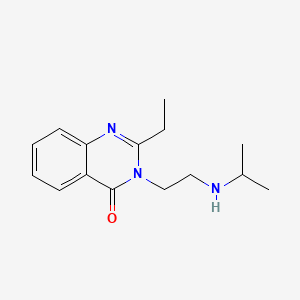
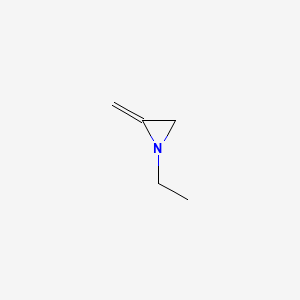
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
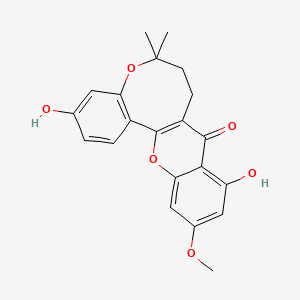
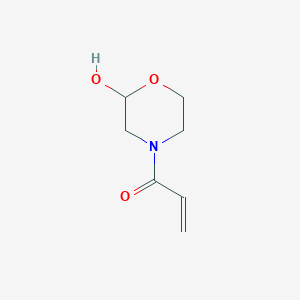
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
